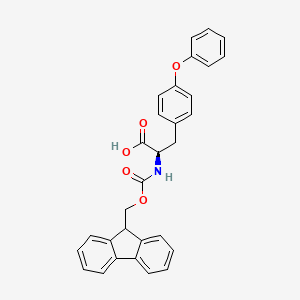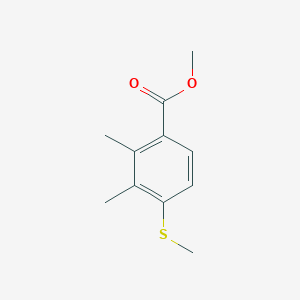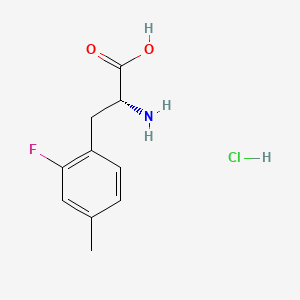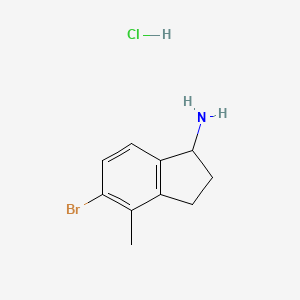![molecular formula C8H8N2S B14024527 Benzo[d]thiazol-4-ylmethanamine](/img/structure/B14024527.png)
Benzo[d]thiazol-4-ylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[d]thiazol-4-ylmethanamine is a heterocyclic organic compound that features a benzothiazole ring structure. Benzothiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds. The benzothiazole ring consists of a fused benzene and thiazole ring, which imparts unique chemical properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole derivatives, including Benzo[d]thiazol-4-ylmethanamine, can be achieved through various synthetic pathways. Common methods include:
Diazo-coupling: This involves the reaction of diazonium salts with aromatic compounds.
Knoevenagel condensation: A reaction between an aldehyde or ketone with an active methylene compound.
Biginelli reaction: A three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea.
Molecular hybridization techniques: Combining different molecular fragments to create new compounds.
Microwave irradiation: Using microwave energy to accelerate chemical reactions.
One-pot multicomponent reactions: Combining multiple reactants in a single reaction vessel to form the desired product.
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves scalable methods such as microwave irradiation and one-pot multicomponent reactions due to their efficiency and high yields. These methods are preferred for large-scale synthesis as they reduce reaction times and improve overall productivity .
Analyse Des Réactions Chimiques
Types of Reactions
Benzo[d]thiazol-4-ylmethanamine undergoes various chemical reactions, including:
Oxidation: Conversion of the compound into its oxidized form using oxidizing agents.
Reduction: Reduction of the compound using reducing agents.
Substitution: Electrophilic and nucleophilic substitution reactions at different positions on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .
Applications De Recherche Scientifique
Benzo[d]thiazol-4-ylmethanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including tuberculosis and cancer.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of Benzo[d]thiazol-4-ylmethanamine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. It may also interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiazole: The parent compound with a similar ring structure.
Thiazole: A simpler heterocyclic compound with a five-membered ring containing sulfur and nitrogen.
Benzoxazole: A related compound with an oxygen atom in place of sulfur in the ring
Uniqueness
Benzo[d]thiazol-4-ylmethanamine is unique due to its specific substitution pattern on the benzothiazole ring, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H8N2S |
|---|---|
Poids moléculaire |
164.23 g/mol |
Nom IUPAC |
1,3-benzothiazol-4-ylmethanamine |
InChI |
InChI=1S/C8H8N2S/c9-4-6-2-1-3-7-8(6)10-5-11-7/h1-3,5H,4,9H2 |
Clé InChI |
CQDYSNGXQFVPDP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1)SC=N2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[1-(7-Chloro-3-ethyl-4-oxo-2-quinazolinyl)propyl]-3-(3-chlorophenyl)-1-propylurea](/img/structure/B14024456.png)
![8-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B14024483.png)

![O2-tert-butyl O4-methyl (1S,4R,5S)-2-azabicyclo[3.1.0]hexane-2,4-dicarboxylate](/img/structure/B14024493.png)


![2-(4-Acetylphenoxy)-9,10-dimethoxy-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one](/img/structure/B14024502.png)



![2-(3,5-Difluoro-4'-methyl-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14024525.png)


